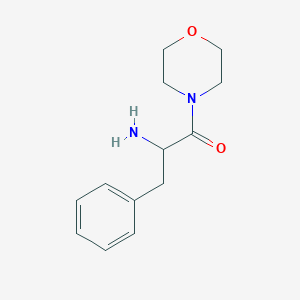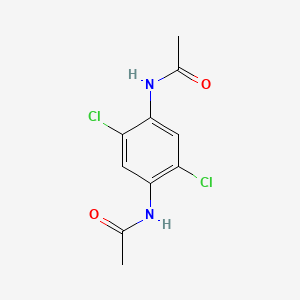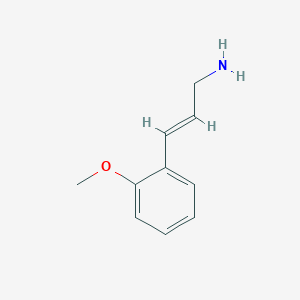
2-Amino-1-(morpholin-4-YL)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-1-(吗啉-4-基)-3-苯基丙烷-1-酮是一种化学化合物,分子式为C12H17ClN2O2。它以其在科学研究各个领域(包括化学、生物学和医药学)的应用而闻名。该化合物以氨基、吗啉环和苯基的存在为特征,这些特征使其具有独特的化学性质。
准备方法
合成路线和反应条件
2-氨基-1-(吗啉-4-基)-3-苯基丙烷-1-酮的合成通常涉及在受控条件下使适当的起始材料发生反应。一种常用的方法是使2-氨基苯乙酮在合适的催化剂存在下与吗啉发生反应。反应在回流条件下进行,产物通过重结晶纯化。
工业生产方法
在工业环境中,2-氨基-1-(吗啉-4-基)-3-苯基丙烷-1-酮的生产可能涉及大规模分批反应。该过程包括使用高纯度起始材料和先进的纯化技术来确保最终产品的质量和一致性。反应条件经过优化,以最大限度地提高产率并减少副产物。
化学反应分析
反应类型
2-氨基-1-(吗啉-4-基)-3-苯基丙烷-1-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为胺或醇。
取代: 氨基可以参与取代反应,导致形成衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 使用锂铝氢化物(LiAlH4)和硼氢化钠(NaBH4)等还原剂。
取代: 采用卤素(Cl2,Br2)和亲核试剂(NH3,RNH2)等试剂。
主要形成的产物
氧化: 形成酮或羧酸。
还原: 形成胺或醇。
取代: 形成各种取代衍生物。
科学研究应用
2-氨基-1-(吗啉-4-基)-3-苯基丙烷-1-酮在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的结构单元。
生物学: 用于研究酶相互作用和蛋白质结合。
医药学: 研究其潜在的治疗特性,包括抗炎和镇痛作用。
工业: 用于开发新材料和化学工艺。
作用机制
2-氨基-1-(吗啉-4-基)-3-苯基丙烷-1-酮的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节它们的活性。吗啉环和苯基的存在增强了其结合亲和力和特异性。所涉及的途径可能包括抑制酶活性或改变受体信号。
相似化合物的比较
类似化合物
- 2-氨基-1-(吗啉-4-基)-2-苯乙烷-1-酮
- 2-氨基-1-(吗啉-4-基)-2-苯乙烷-1-酮盐酸盐
独特性
2-氨基-1-(吗啉-4-基)-3-苯基丙烷-1-酮的独特性在于其特定的结构特征,包括氨基的位置和吗啉环的存在。这些特征使其具有独特的化学性质和生物活性,使其与类似化合物区分开来。
属性
IUPAC Name |
2-amino-1-morpholin-4-yl-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12(10-11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMZZJTBNPSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126285.png)
![4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12126300.png)
![Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]-](/img/structure/B12126307.png)
![(1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12126311.png)
![6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126317.png)
![3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12126330.png)
![N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]furan-2-carbohydrazide](/img/structure/B12126334.png)



![2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B12126366.png)
![6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126371.png)

![3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B12126385.png)
